molecular formula C14H11NO B172918 5-Methyl-2-phenylbenzoxazole CAS No. 7420-86-2

5-Methyl-2-phenylbenzoxazole

Cat. No.: B172918
CAS No.: 7420-86-2
M. Wt: 209.24 g/mol
InChI Key: RDBLNMQDEWOUIB-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylbenzoxazole is a heterocyclic aromatic organic compound with the molecular formula C14H11NO. It is a derivative of benzoxazole, featuring a methyl group at the fifth position and a phenyl group at the second position. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenylbenzoxazole typically involves the condensation of 2-aminophenol with appropriate carbonyl compounds. One common method is the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring . Another method involves the use of 2-Amino-p-cresol and benzenepropane(dithioic) acid, β-oxo-, methyl ester as starting materials .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylbenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-phenylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenylbenzoxazole is unique due to the presence of both a methyl and a phenyl group, which influence its chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

5-methyl-2-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBLNMQDEWOUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225196
Record name Witisol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7420-86-2
Record name 2-Phenyl-5-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7420-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Witisol
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Record name Witisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenylbenzoxazole
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Record name 5-METHYL-2-PHENYLBENZOXAZOLE
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Synthesis routes and methods

Procedure details

A mixture of 2-benzylideneamino-4-methylphenol 54 (1.34 g, 6.3 mmol) and manganese (III) acetate dihydrate (3.4 g, 12.7 mmol) in toluene (65 ml) was heated at reflux under an atmosphere of N2 for 1 hr and cooled to room temperature. The mixture was filtered to remove the insoluble manganese salts. The filtrate was evaporated under reduced pressure. The residue was taken up in methylene chloride and purified by filtration to yield 1.23 g 5-methyl-2-phenylbenzoxazole 55.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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